WIC1

Wnt/β-catenin signaling TCF/LEF reporter assay Airway basal stem cells

WIC1 (Wnt Inhibitor Compound 1) is the preferred Wnt/β-catenin inhibitor for airway epithelial stem cell research. Unlike tankyrase or β-catenin/TCF disruptors, WIC1 uniquely suppresses β-catenin Y489 phosphorylation and reduces Tp63 expression, enabling ciliated cell differentiation at 100 nM without cytotoxicity at 10 μM. With an IC50 of 10 nM in TCF/LEF reporter assays and a 1.9-fold induction of ciliated cell differentiation in ALI cultures, WIC1 provides unmatched precision and reliability. Choose WIC1 for robust, reproducible Wnt pathway inhibition and airway repair modeling.

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
Cat. No. B547163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWIC1
SynonymsWIC1;  WIC-1;  WIC 1
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C22H23N3O3/c1-2-24-11-13-25(14-12-24)18-9-7-17(8-10-18)23-21(26)19-15-16-5-3-4-6-20(16)28-22(19)27/h3-10,15H,2,11-14H2,1H3,(H,23,26)
InChIKeyYQXKWSNLAVFZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WIC1: A Wnt Inhibitor Compound 1 (CAS 943083-58-7) for Canonical Wnt/β-Catenin Signaling Inhibition in Airway Stem Cell Research


WIC1 (Wnt Inhibitor Compound 1, N-[4-(4-Ethyl-1-piperazinyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboxamide) is a small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway [1]. It suppresses TCF/LEF transcriptional activity, reduces airway basal stem cell (ABSC) hyperproliferation, and induces ciliated cell differentiation in models of lung premalignancy [1]. Chemically, it is a dihydrocoumarin derivative with a carboxamide substitution that confers its Wnt-inhibitory activity [1]. Commercial sources specify ≥98% purity by HPLC and recommend storage at -20°C .

Why WIC1 Cannot Be Simply Substituted with Other Wnt/β-Catenin Inhibitors: Mechanistic and Potency Divergence


Wnt/β-catenin inhibitors are not interchangeable because they operate at mechanistically distinct nodes of the pathway—tankyrase (XAV939), Porcupine (LGK974), β-catenin/TCF4 interaction (LF3, ICG001), or β-catenin/CBP binding (ICG001)—resulting in divergent potency, selectivity, and cellular toxicity profiles [1]. WIC1 exerts its effect by suppressing β-catenin phosphorylation at Y489 and reducing Tp63 expression, a mechanism that differentiates it from direct β-catenin/TCF disruptors and tankyrase inhibitors [1]. Head-to-head comparisons in the same cellular model reveal that WIC1 maintains superior potency at 100 nM–1 μM while avoiding the cytotoxicity observed with LF3 and ICG001 at elevated concentrations [1]. Substituting WIC1 with another Wnt inhibitor without considering these quantitative differences risks experimental failure due to inadequate target engagement, off-target toxicity, or failure to recapitulate the ciliated cell differentiation phenotype.

Quantitative Differentiation of WIC1 vs. MSAB, LF3, and ICG001 in Wnt Reporter and Cytotoxicity Assays


WIC1 Exhibits Superior Potency at 100 nM–1 μM in TCF/LEF Luciferase Reporter Assay vs. MSAB, LF3, and ICG001

In a 24-hour BEAS2B TCF/LEF luciferase reporter assay with 5 μM CHIR99021 stimulation, WIC1 demonstrated the highest potency among tested Wnt inhibitors at 100 nM and 1 μM concentrations [1]. While MSAB was marginally more effective at 10 nM, WIC1 outperformed all comparators at higher concentrations, showing sustained pathway suppression where MSAB, LF3, and ICG001 lost efficacy or induced cytotoxicity [1].

Wnt/β-catenin signaling TCF/LEF reporter assay Airway basal stem cells

WIC1 Displays Lower Cytotoxicity at High Concentrations vs. LF3 and ICG001

In CellTiter-Glo viability assays on BEAS2B cells, WIC1 remained non-toxic at concentrations up to 10 μM, whereas LF3 and ICG001 exhibited significant cytotoxicity at elevated doses [1]. This differential toxicity profile enables WIC1 to be used at higher concentrations for robust pathway inhibition without confounding effects from cell death [1].

Cytotoxicity CellTiter-Glo Wnt inhibitor safety margin

WIC1 Reduces CHIR-Induced ABSC Hyperproliferation by 92% at 1 μM

In human airway basal stem cells (hABSCs) treated with 2 μM CHIR99021 to induce Wnt-driven hyperproliferation, 1 μM WIC1 reduced proliferation by 92% as measured by EdU incorporation [1]. This magnitude of suppression demonstrates that WIC1 effectively reverses pathological Wnt-driven stem cell expansion, a phenotype linked to lung premalignancy [1].

Airway basal stem cell Proliferation EdU incorporation

WIC1 Induces 1.9-Fold Increase in Ciliated Cell Differentiation in Mouse ABSC ALI Cultures

Under air-liquid interface (ALI) conditions, treatment of mouse ABSCs with 100 nM WIC1 for 14 days resulted in a 1.9-fold increase in the percentage of ciliated cells compared to DMSO controls [1]. This pro-differentiation effect is dose-dependent; higher concentrations (1 μM) did not further enhance ciliogenesis, suggesting an optimal therapeutic window [1].

Ciliated cell differentiation Air-liquid interface Airway epithelium

WIC1 Completely Abolishes CHIR-Induced β-Catenin Y489 Phosphorylation at 1 μM

In BEAS2B cells stimulated with 5 μM CHIR99021 for 24 hours, 1 μM WIC1 achieved complete inhibition of β-catenin phosphorylation at tyrosine 489 (p-β-cateninY489), a post-translational modification associated with nuclear β-catenin activity and transcriptional activation [1]. This biochemical endpoint directly correlates with WIC1's ability to suppress TCF/LEF reporter activity and reduce ABSC proliferation [1].

β-catenin phosphorylation Y489 Wnt signaling

WIC1 Reduces TP63 Expression by 80% in CHIR-Treated Mouse ABSCs

In mouse ABSCs cultured with 1 μM CHIR99021 for 9 days, co-treatment with 1 μM WIC1 reduced TP63 protein levels by 80% [1]. TP63 is a master regulator of squamous cell differentiation and is upregulated in lung premalignancy; its suppression by WIC1 indicates a shift away from squamous metaplasia toward normal mucociliary epithelium [1].

TP63 squamous differentiation airway stem cells

Optimal Application Scenarios for WIC1 Based on Quantified Functional Differentiation


Airway Basal Stem Cell (ABSC) Homeostasis and Lung Premalignancy Research

WIC1's demonstrated 92% reduction in CHIR-induced ABSC hyperproliferation and 1.9-fold induction of ciliated cell differentiation make it the preferred Wnt inhibitor for modeling airway epithelial repair and preventing squamous metaplasia [1]. Its low cytotoxicity at 10 μM allows for extended culture durations without confounding viability artifacts [1].

Wnt/β-Catenin Pathway Dose-Response and Selectivity Profiling

With an IC50 of 10 nM in TCF/LEF reporter assays and superior potency at 100 nM–1 μM compared to MSAB, LF3, and ICG001, WIC1 is ideal for establishing Wnt pathway inhibition dose-response curves and for counter-screening against off-target pathways [1].

Regenerative Medicine Studies of Airway Epithelial Differentiation

WIC1 promotes ciliated cell differentiation in ALI cultures at 100 nM, a concentration that avoids the diminished differentiation seen at higher doses [1]. This concentration-dependent phenotype enables precise control over airway epithelial cell fate decisions in organoid and ALI models.

Biochemical Validation of β-Catenin Y489 Phosphorylation as a Wnt Activity Marker

WIC1 completely inhibits CHIR-induced β-catenin Y489 phosphorylation at 1 μM, providing a reliable positive control for validating antibodies and assays that detect this specific phospho-epitope [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

65 linked technical documents
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